molecular formula C9H6F2O2S2 B8712623 Acetic acid, 2-[[(2,5-difluorophenyl)thioxomethyl]thio]-

Acetic acid, 2-[[(2,5-difluorophenyl)thioxomethyl]thio]-

Cat. No. B8712623
M. Wt: 248.3 g/mol
InChI Key: STOMFHLLZQFNSF-UHFFFAOYSA-N
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Patent
US08324257B2

Procedure details

To a solution of 1,4-difluorobenzene (100 g, 876 mmol) in anhydrous THF (2.0 L) at −78° C. was added a solution of sec-butyllithium (1.4 M in cyclohexane, 626 mL, 876 mmol) dropwise, maintaining the reaction temperature below −60° C. The reaction mixture was allowed to stir at −78° C. for 30 minutes, and carbon disulfide (50.2 mL, 833 mmol) was then added dropwise. The reaction mixture was allowed to warm to room temperature over 30 minutes and then stirred at room temperature for 2 hours. Water (15 mL) was then added dropwise, and the mixture was then concentrated under reduced pressure. The crude brown semi-solid residue obtained was then suspended in water (600 mL) and treated with a solution of 2-chloroacetic acid (99.4 g, 1052 mmol) and sodium bicarbonate (73.6 g, 876 mmol) in water (200 mL). The mixture was stirred at room temperature for 14 hours and then acidified to pH 4 with 50% H2SO4. The mixture was extracted with CH2Cl2, and the combined organics were washed with brine, dried over Na2SO4, filtered and concentrated to afford crude 2-(2,5-difluorophenylcarbonthioylthio)acetic acid (214 g) as red-brown syrup. This material was then suspended in a cooled (0° C.) solution of 0.5 M NaOH (1750 mL, 875 mmol), and hydrazine (54.0 mL, 1722 mmol) was then added dropwise. The reaction mixture was allowed to warm to room temperature and stir for 14 hours. The reaction mixture was then diluted with water and acidified to pH 4-5 using 1 N HCl. The mixture was then extracted with ethyl acetate and the combined organics were washed with brine, dried over Na2SO4, filtered and concentrated to afford crude 2,5-difluorobenzothiohydrazide as a red-brown oil (162.5 g). This oil was suspended in ether (3.5 L) and filtered. The filtered solution was then treated with 2 M HCl in ether while stirring vigorously. The mixture was stirred at room temperature for 15 minutes. The precipitate that formed was isolated by filtration and dried under vacuum to afford 2,5-difluorobenzothiohydrazide hydrochloride (50 g, 26%) as a yellow solid.
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
626 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
50.2 mL
Type
reactant
Reaction Step Three
Quantity
99.4 g
Type
reactant
Reaction Step Four
Quantity
73.6 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1.C([Li])(CC)C.[C:14](=[S:16])=[S:15].Cl[CH2:18][C:19]([OH:21])=[O:20].C(=O)(O)[O-].[Na+].OS(O)(=O)=O>C1COCC1.O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[C:14]([S:16][CH2:18][C:19]([OH:21])=[O:20])=[S:15] |f:4.5|

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
FC1=CC=C(C=C1)F
Name
Quantity
626 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Name
Quantity
2 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
50.2 mL
Type
reactant
Smiles
C(=S)=S
Step Four
Name
Quantity
99.4 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
73.6 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Six
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below −60° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude brown semi-solid residue obtained
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 14 hours
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2
WASH
Type
WASH
Details
the combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=C(C=C1)F)C(=S)SCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 214 g
YIELD: CALCULATEDPERCENTYIELD 103.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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